molecular formula C17H24N2O4S B2521586 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine CAS No. 2418661-08-0

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine

Cat. No. B2521586
M. Wt: 352.45
InChI Key: HXDWSHUDRYFXLJ-UHFFFAOYSA-N
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Description

4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine is a sulfonamide-containing heterocyclic compound . Its chemical structure comprises a morpholine ring , a phenyl group , and a sulfonyl group . The compound exhibits potential biological activity, which we’ll explore further.



Synthesis Analysis

The synthesis of this compound involves several steps, including the aziridine ring formation , phenyl ether coupling , and sulfonylation . Researchers have developed various synthetic routes to access it, often optimizing reaction conditions and yields.



Molecular Structure Analysis

The molecular formula of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine is C~18~H~23~N~3~O~4~S . The compound’s three-dimensional structure is crucial for understanding its interactions with biological targets. Computational studies and X-ray crystallography can provide insights into its conformation and stereochemistry.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as hydrolysis , oxidation , and substitution . Investigating its reactivity under different conditions is essential to predict its behavior in biological systems.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point provides insights into the compound’s purity and stability.

  • Solubility : Understanding its solubility in various solvents aids in formulation and delivery.

  • Stability : Investigating its stability under different conditions (e.g., pH, temperature) is crucial for drug development.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is essential for safe use.

  • Environmental Impact : Considering its potential impact on the environment during production and disposal.

  • Handling Precautions : Researchers should follow safety protocols when working with this compound.


Future Directions


  • Biological Evaluation : Conduct in vitro and in vivo studies to explore its pharmacological effects.

  • Structure-Activity Relationship (SAR) : Modify the compound to enhance its potency and selectivity.

  • Clinical Trials : Investigate its therapeutic potential in relevant disease models.



properties

IUPAC Name

4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c20-24(21,19-7-9-22-10-8-19)17-5-3-16(4-6-17)23-13-15-12-18(15)11-14-1-2-14/h3-6,14-15H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWSHUDRYFXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}benzenesulfonyl)morpholine

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